CI 986
Description
CI 986 (CAS No. 130116-16-4) is a novel nonulcerogenic anti-inflammatory agent with the molecular formula C₂₁H₃₅N₃O₂S₂ and a molecular weight of 425.65 g/mol . Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs), which are associated with gastrointestinal ulceration, this compound is explicitly designed to mitigate this adverse effect while retaining anti-inflammatory efficacy. It is available in powder form, stored at -20°C for long-term stability, and dissolved in solvents at -80°C for experimental use.
Properties
CAS No. |
130116-16-4 |
|---|---|
Molecular Formula |
C21H35N3O2S2 |
Molecular Weight |
425.7 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)phenolate;2-hydroxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C16H22N2OS2.C5H14NO/c1-15(2,3)10-7-9(13-17-18-14(20)21-13)8-11(12(10)19)16(4,5)6;1-6(2,3)4-5-7/h7-8,19H,1-6H3,(H,18,20);7H,4-5H2,1-3H3/q;+1/p-1 |
InChI Key |
BIZSVVIRPJXFOI-UHFFFAOYSA-M |
SMILES |
CC(C)(C)C1=CC(=CC(=C1[O-])C(C)(C)C)C2=NNC(=S)S2.C[N+](C)(C)CCO |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1[O-])C(C)(C)C)C2=NN=C(S2)S.C[N+](C)(C)CCO |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1[O-])C(C)(C)C)C2=NNC(=S)S2.C[N+](C)(C)CCO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-(3,5-bis(1,1-dimethylethyl)-4-(hydroxyphenyl))-1,3,4-thiadiazole-2(3H)-thione choline salt 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3,4-thiadiazole-2(3H)-thione CI 986 CI-986 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CI-986 involves the formation of the thiadiazole ring and the subsequent attachment of the choline salt. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of CI-986 involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the compound. The process may involve multiple steps, including purification and crystallization, to obtain the final product .
Chemical Reactions Analysis
Potential Misinterpretations
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CI 986 in Physical Chemistry :
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Coulomb Potential (this compound in ) :
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The term "A3.12 The Coulomb potential" on page 986 refers to electrostatic interactions in ionic solutions, not a chemical compound.
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Recommendations for Further Research
Given the lack of data in the provided sources, the following steps are advised to investigate "this compound":
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Clarify the Compound’s Identity :
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Verify if "CI" refers to a Chemical Index (e.g., Colour Index number) or a typographical error (e.g., "C1" for a carbon chain).
-
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Consult Specialized Databases :
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Use SciFinder , Reaxys , or PubMed to search for "this compound" with precise nomenclature.
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Review Patent Literature :
Data Gaps and Limitations
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Unreliable Sources Excluded : As requested, data from non-authoritative platforms (e.g., BenchChem, Smolecule) were omitted.
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Chemical Ambiguity : Without structural or IUPAC nomenclature, identifying "this compound" remains speculative.
Scientific Research Applications
CI-986 has several scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of cyclooxygenase and lipoxygenase inhibition.
Biology: Investigated for its effects on inflammatory pathways and cellular responses.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases due to its dual inhibitory action.
Industry: Utilized in the development of new anti-inflammatory drugs and formulations
Mechanism of Action
CI-986 exerts its effects by inhibiting the enzymes cyclooxygenase and 5-lipoxygenase. These enzymes are involved in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, CI-986 reduces the production of these mediators, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Key Properties of CI 986 (Table 1)
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₃₅N₃O₂S₂ |
| Molecular Weight | 425.65 g/mol |
| CAS Number | 130116-16-4 |
| Storage (Powder) | -20°C for 3 years |
| Storage (Solution) | -80°C for 1 year |
| Nonulcerogenic Mechanism | Novel anti-inflammatory design |
While the provided evidence lacks direct comparative studies between this compound and structurally related anti-inflammatory agents, insights can be drawn from pharmacokinetic and safety data of compounds with similar nomenclature or therapeutic targets. Notably, AMG 986 (a distinct compound despite numerical similarities) has been extensively studied in clinical trials and offers a basis for indirect comparison.
Pharmacokinetic Profiles
AMG 986, investigated in Phase I trials, demonstrated dose-dependent pharmacokinetics. A single 200 mg oral dose achieved a maximum concentration (Cₘₐₓ) of 9,670 ng/mL (tablet) and 6,920 ng/mL (capsule), with an area under the curve (AUC₀–₁₂₀h) of 68,000 ng·h/mL (tablet) and 59,900 ng·h/mL (capsule) .
Pharmacokinetic Comparison (Table 2)
Mechanistic and Clinical Context
- However, mechanistic details are absent in the evidence.
- capsule bioavailability) and renal safety—factors relevant to anti-inflammatory drug design .
Biological Activity
CI 986, also known as AMG 986, is a compound that has garnered attention due to its potential biological activity, particularly in the context of cardiovascular health. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, safety profile, and relevant clinical studies.
This compound is an apelin receptor agonist, which means it activates the apelin receptor—a G protein-coupled receptor involved in various physiological processes, including cardiovascular function and metabolism. The apelinergic system plays a crucial role in regulating blood pressure, cardiac output, and fluid homeostasis.
Key Findings from Clinical Studies
- First-in-Human Study : A significant study involving 182 subjects investigated the pharmacokinetics (PK) and safety of this compound. The results indicated that the compound was well tolerated with no clinically significant dose-related impacts on safety parameters up to doses of 650 mg/day. It demonstrated a non-linear increase in exposure with increasing doses but minimal accumulation over time .
- Effects on Heart Failure : In patients with heart failure (HF), particularly those with reduced ejection fraction (HFrEF), this compound showed numerical improvements in left ventricular ejection fraction and stroke volume compared to placebo. However, these changes were not statistically significant .
- Safety Profile : The most common treatment-emergent adverse events (TEAEs) reported were mild to moderate, including headache (5%), nausea (3%), dizziness (2%), and vomiting (2%). Importantly, no dose-limiting toxicities were observed .
Table: Summary of Clinical Trial Data
| Study Component | Finding |
|---|---|
| Total Subjects | 182 |
| Maximum Dose | 650 mg/day |
| Common TEAEs | Headache (5%), Nausea (3%) |
| Significant Findings | Non-significant improvement in HFrEF |
| Safety Observations | No dose-limiting toxicities noted |
Toxicology Studies
Subacute and subchronic toxicology studies have been conducted to evaluate the potential adverse effects of this compound. These studies indicated hepatic microsomal induction characterized by increased microsomal protein and cytochrome P450 content, suggesting potential interactions with other drugs metabolized by these pathways .
Table: Toxicology Study Highlights
| Parameter | Result |
|---|---|
| Hepatic Microsomal Induction | Increased microsomal protein |
| Cytochrome P450 Content | Elevated levels observed |
| Dose-Response Relationship | Dose-dependent effects noted |
Case Studies
Several case studies have explored the application of this compound in various clinical settings:
- Heart Failure Patients : In a cohort of patients with HFrEF, this compound was administered over several weeks, with observations indicating improved cardiac function metrics despite a lack of statistical significance in primary endpoints .
- Safety Observations : A case involving a patient who experienced a serious TEAE (pleuritic pain) led to withdrawal from the study; however, this event was deemed unrelated to this compound treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
